molecular formula C14H13F5N2O2 B6982419 4-[2-(Difluoromethoxy)-4-(trifluoromethyl)phenyl]-1-(2-methoxyethyl)pyrazole

4-[2-(Difluoromethoxy)-4-(trifluoromethyl)phenyl]-1-(2-methoxyethyl)pyrazole

Cat. No.: B6982419
M. Wt: 336.26 g/mol
InChI Key: PFZYDEHJHMKSKN-UHFFFAOYSA-N
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Description

4-[2-(Difluoromethoxy)-4-(trifluoromethyl)phenyl]-1-(2-methoxyethyl)pyrazole is a synthetic organic compound characterized by its unique chemical structure, which includes difluoromethoxy and trifluoromethyl groups attached to a phenyl ring, and a pyrazole ring substituted with a methoxyethyl group

Properties

IUPAC Name

4-[2-(difluoromethoxy)-4-(trifluoromethyl)phenyl]-1-(2-methoxyethyl)pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F5N2O2/c1-22-5-4-21-8-9(7-20-21)11-3-2-10(14(17,18)19)6-12(11)23-13(15)16/h2-3,6-8,13H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZYDEHJHMKSKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=C(C=N1)C2=C(C=C(C=C2)C(F)(F)F)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F5N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Difluoromethoxy)-4-(trifluoromethyl)phenyl]-1-(2-methoxyethyl)pyrazole typically involves multiple steps:

  • Formation of the Phenyl Intermediate: : The initial step involves the introduction of difluoromethoxy and trifluoromethyl groups onto a phenyl ring. This can be achieved through electrophilic aromatic substitution reactions using appropriate reagents such as difluoromethyl ethers and trifluoromethylating agents.

  • Pyrazole Ring Formation: : The phenyl intermediate is then subjected to a cyclization reaction with hydrazine derivatives to form the pyrazole ring. This step often requires acidic or basic conditions to facilitate the cyclization process.

  • Substitution with Methoxyethyl Group: : The final step involves the substitution of the pyrazole ring with a methoxyethyl group. This can be accomplished through nucleophilic substitution reactions using methoxyethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

  • Reduction: : Reduction reactions can target the pyrazole ring or the phenyl ring, potentially leading to the formation of hydrogenated derivatives.

  • Substitution: : The difluoromethoxy and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halides, organometallic reagents.

Major Products

    Oxidation Products: Aldehydes, carboxylic acids.

    Reduction Products: Hydrogenated derivatives.

    Substitution Products: Various functionalized derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, derivatives of this compound are investigated for their potential as enzyme inhibitors or receptor modulators. The trifluoromethyl group, in particular, is known to enhance the biological activity of many compounds.

Medicine

Medicinally, this compound and its derivatives are explored for their potential therapeutic effects. The presence of fluorine atoms can improve the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its chemical stability and unique properties.

Mechanism of Action

The mechanism of action of 4-[2-(Difluoromethoxy)-4-(trifluoromethyl)phenyl]-1-(2-methoxyethyl)pyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy and trifluoromethyl groups can enhance binding affinity and selectivity, while the pyrazole ring can interact with active sites or binding pockets. These interactions can modulate biological pathways, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-[2-(Difluoromethoxy)-4-(trifluoromethyl)phenyl]-1-(2-methoxyethyl)pyrazole: is compared with other fluorinated pyrazole derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both difluoromethoxy and trifluoromethyl groups enhances its stability and reactivity, making it a valuable compound in various research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

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